3-Chloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE is an organic compound with the molecular formula C22H18ClN3O4 and a molecular weight of 423.849 g/mol . This compound is known for its complex structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Scientific Research Applications
3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
2-Pentanol, 3-chloro-4-methyl-: This compound has a similar chloro and methyl substitution but lacks the complex oxazolo[2,3-a]pyrimidine ring system.
Benzamide derivatives: Other benzamide derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 3-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE lies in its specific substitution pattern and the presence of the oxazolo[2,3-a]pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H18ClN3O4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
3-chloro-N-[4-methyl-3-[(2-methyl-7-oxo-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O4/c1-13-6-7-17(25-22(28)15-4-3-5-16(23)9-15)10-19(13)29-12-18-11-21(27)26-20(24-18)8-14(2)30-26/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
WTLLRVZRBRDTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OCC3=CC(=O)N4C(=N3)C=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.